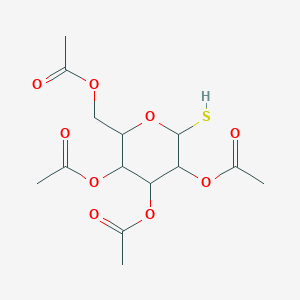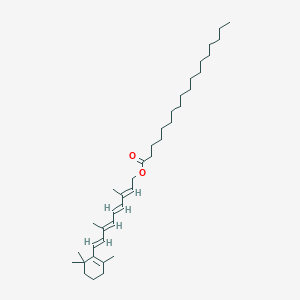
Ácido Lamivudina
Descripción general
Descripción
Lamivudine Acid is a complex organic compound with a unique structure that includes a pyrimidine ring, an oxathiolane ring, and a carboxylic acid group
Aplicaciones Científicas De Investigación
Terapia antirretroviral para el VIH
El Ácido Lamivudina es un componente esencial de la terapia antirretroviral (TAR) para la infección por VIH. Como inhibidor de la transcriptasa inversa de nucleósidos (ITIN), inhibe la enzima transcriptasa inversa, evitando la conversión del ARN viral en ADN. El this compound interrumpe la replicación viral y ayuda a controlar la progresión del VIH. Su eficacia, seguridad y perfil de toxicidad relativamente bajo lo han convertido en una piedra angular en el tratamiento del VIH .
Farmacocinética e interacciones medicamentosas
Comprender la farmacocinética del this compound y sus interacciones con otros medicamentos es crucial. Los investigadores han estudiado su metabolismo, biodisponibilidad e interacciones potenciales con compuestos herbales .
Mecanismo De Acción
Target of Action
Lamivudine Acid, also known as (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid, primarily targets the HIV-1 reverse transcriptase and hepatitis B virus polymerase . These enzymes play a crucial role in the replication of HIV-1 and hepatitis B virus respectively .
Mode of Action
Lamivudine is a synthetic nucleoside analogue. It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV-1 reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the viruses .
Biochemical Pathways
Lamivudine inhibits the replication of HIV-1 and hepatitis B virus by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension . This action affects the biochemical pathways involved in viral replication, leading to a decrease in viral load and an increase in immune function .
Pharmacokinetics
Lamivudine is rapidly absorbed after oral administration, with a bioavailability of approximately 82% in adults . It is widely distributed into total body fluid, with a mean apparent volume of distribution (Vd) being approximately 1.3 L/kg following intravenous administration . About 5% of the parent compound is metabolised to the trans-sulphoxide metabolite, which is pharmacologically inactive . Approximately 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .
Result of Action
The incorporation of lamivudine into viral DNA results in DNA chain termination, thereby inhibiting the replication of HIV-1 and hepatitis B virus . This leads to a decrease in viral load and an increase in immune function .
Action Environment
The action of lamivudine can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can enhance its effectiveness . Additionally, the drug’s action can be affected by the patient’s renal and hepatic function, as these organs are involved in the drug’s metabolism and excretion . Furthermore, lamivudine’s effectiveness can be reduced in the presence of viral resistance .
Análisis Bioquímico
Biochemical Properties
Lamivudine Acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the hepatitis B virus polymerase .
Cellular Effects
Lamivudine Acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Lamivudine Acid is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Lamivudine Acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Metabolic Pathways
Lamivudine Acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Lamivudine Acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the introduction of the oxathiolane ring, and the final functionalization to introduce the carboxylic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Lamivudine Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific
Propiedades
IUPAC Name |
(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRVEZNDVLYQA-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173602-25-0 | |
| Record name | Lamivudine impurity A RS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is unique about the crystal structure of lamivudine acid semihydrate?
A1: The research paper highlights that lamivudine acid semihydrate exhibits a distinctive six-fold symmetry within its crystal structure []. This symmetry arises from an intricate network of hydrogen bonds formed between the lamivudine acid molecules and water molecules present in the crystal lattice.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)




![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)


